Pimonidazole hydrochloride

Catalog No.
S539698
CAS No.
70132-51-3
M.F
C11H19ClN4O3
M. Wt
290.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pimonidazole hydrochloride

CAS Number

70132-51-3

Product Name

Pimonidazole hydrochloride

IUPAC Name

1-(2-nitroimidazol-1-yl)-3-piperidin-1-ylpropan-2-ol;hydrochloride

Molecular Formula

C11H19ClN4O3

Molecular Weight

290.75 g/mol

InChI

InChI=1S/C11H18N4O3.ClH/c16-10(8-13-5-2-1-3-6-13)9-14-7-4-12-11(14)15(17)18;/h4,7,10,16H,1-3,5-6,8-9H2;1H

InChI Key

SKUVJFHTKRTQQZ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC(CN2C=CN=C2[N+](=O)[O-])O.Cl

Solubility

Soluble in DMSO

Synonyms

2-((nitroimidazol-1-yl)methyl)-1-piperdineethanol, 2-nitro-alpha-(piperidinomethyl)-1-imidazole ethanol, 2-pimonidazole, hypoxyprobe-1, pimonidazole, Ro 03-8799, Ro 038799

Canonical SMILES

C1CCN(CC1)CC(CN2C=CN=C2[N+](=O)[O-])O.Cl

Description

The exact mass of the compound Pimonidazole hydrochloride is 290.1146 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 318502. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Nitroimidazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pimonidazole hydrochloride is a 2-nitroimidazole compound known for its selective binding to hypoxic tissues. It is utilized primarily as a marker for hypoxia in biological research and clinical studies. The compound exhibits a high degree of water solubility and penetrates various tissues, including the brain, where it accumulates at concentrations significantly higher than those found in plasma. This unique property allows for effective detection of hypoxic conditions within tumors and other tissues .

, particularly in hypoxic environments. It is reductively activated under low oxygen tensions (pO2 ≤ 10 mmHg), leading to the formation of stable adducts with thiol groups in proteins and peptides. Approximately 20% of the activated pimonidazole binds to cellular thiols, while the remaining 80% is fragmented through hydrolysis . The compound can also participate in nucleophilic substitution reactions, especially at the nitro group, and can form covalent bonds with various biomolecules.

Pimonidazole hydrochloride is primarily recognized for its ability to selectively label hypoxic cells. The binding of pimonidazole to thiol groups is directly proportional to the level of hypoxia present within tissues, making it an invaluable tool for assessing tumor microenvironments . Its biological activity extends to potential radiosensitizing effects, enhancing the efficacy of radiation therapy in cancer treatment by targeting hypoxic tumor regions .

The synthesis of pimonidazole hydrochloride typically involves the following steps:

  • Formation of 2-Nitroimidazole: The initial step involves synthesizing the 2-nitroimidazole core structure through various organic reactions.
  • Hydrochloride Salt Formation: The free base form of pimonidazole is then converted into its hydrochloride salt to enhance solubility and stability.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for biological applications .

Pimonidazole hydrochloride has several applications, including:

  • Hypoxia Detection: It is widely used in research to identify and quantify hypoxic regions within tumors and other tissues.
  • Cancer Therapy: Its potential as a radiosensitizer makes it a candidate for enhancing radiation therapy effectiveness.
  • Biomarker Studies: Pimonidazole serves as a biomarker in various studies examining the role of hypoxia in disease progression and treatment responses .

Several compounds exhibit similar properties to pimonidazole hydrochloride, primarily functioning as hypoxia markers or radiosensitizers. Below are some notable examples:

Compound NameStructure TypeUnique Features
Misonidazole2-NitroimidazoleSimilar mechanism but different binding affinity; used in clinical settings .
NicotinamideAmideEnhances radiosensitivity but not a direct hypoxia marker; acts through different pathways .
DinitrobenzamideNitro CompoundLess selective than pimonidazole; broader applications but reduced specificity for hypoxia .

Pimonidazole hydrochloride stands out due to its specific binding characteristics under low oxygen conditions and its ability to form stable adducts with biomolecules, making it particularly effective for studying tumor hypoxia compared to other compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

290.1145682 g/mol

Monoisotopic Mass

290.1145682 g/mol

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4QPV12Y60L

MeSH Pharmacological Classification

Radiation-Sensitizing Agents

Other CAS

70132-51-3

Wikipedia

Pimonidazole hydrochloride

Dates

Modify: 2023-07-15
1: Yu J, Liang F, Huang H, Pirttiniemi P, Yu D. Effects of loading on chondrocyte hypoxia, HIF-1α and VEGF in the mandibular condylar cartilage of young rats. Orthod Craniofac Res. 2018 Feb;21(1):41-47. doi: 10.1111/ocr.12212. Epub 2017 Dec 22. PubMed PMID: 29271061.
2: Ebneter A, Kokona D, Schneider N, Zinkernagel MS. Microglia Activation and Recruitment of Circulating Macrophages During Ischemic Experimental Branch Retinal Vein Occlusion. Invest Ophthalmol Vis Sci. 2017 Feb 1;58(2):944-953. doi: 10.1167/iovs.16-20474. PubMed PMID: 28170538.
3: Jazwa A, Florczyk U, Grochot-Przeczek A, Krist B, Loboda A, Jozkowicz A, Dulak J. Limb ischemia and vessel regeneration: Is there a role for VEGF? Vascul Pharmacol. 2016 Nov;86:18-30. doi: 10.1016/j.vph.2016.09.003. Epub 2016 Sep 10. Review. PubMed PMID: 27620809.
4: Somers E, Lees RD, Hoban K, Sleigh JN, Zhou H, Muntoni F, Talbot K, Gillingwater TH, Parson SH. Vascular Defects and Spinal Cord Hypoxia in Spinal Muscular Atrophy. Ann Neurol. 2016 Feb;79(2):217-30. doi: 10.1002/ana.24549. Epub 2016 Jan 13. PubMed PMID: 26506088.
5: Ogino A, Takemura G, Hashimoto A, Kanamori H, Okada H, Nakagawa M, Tsujimoto A, Goto K, Kawasaki M, Nagashima K, Miyakoda G, Fujiwara T, Yabuuchi Y, Fujiwara H, Minatoguchi S. OPC-28326, a selective peripheral vasodilator with angiogenic activity, mitigates postinfarction cardiac remodeling. Am J Physiol Heart Circ Physiol. 2015 Jul 1;309(1):H213-21. doi: 10.1152/ajpheart.00062.2015. Epub 2015 Apr 24. PubMed PMID: 25910803.
6: Matsuura Y, Yamashita A, Iwakiri T, Sugita C, Okuyama N, Kitamura K, Asada Y. Vascular wall hypoxia promotes arterial thrombus formation via augmentation of vascular thrombogenicity. Thromb Haemost. 2015 Jul;114(1):158-72. doi: 10.1160/TH14-09-0794. Epub 2015 Apr 2. PubMed PMID: 25833755.
7: Caria CR, Moscato CH, Tomé RB, Pedrazzoli J Jr, Ribeiro ML, Gambero A. Nitric oxide interferes with hypoxia signaling during colonic inflammation. Arq Gastroenterol. 2014 Oct-Dec;51(4):302-8. doi: 10.1590/S0004-28032014000400007. PubMed PMID: 25591158.
8: Aguilera KY, Brekken RA. Hypoxia Studies with Pimonidazole in vivo. Bio Protoc. 2014 Oct 5;4(19). pii: e1254. PubMed PMID: 27453908; PubMed Central PMCID: PMC4956402.
9: Tawfik A, Markand S, Al-Shabrawey M, Mayo JN, Reynolds J, Bearden SE, Ganapathy V, Smith SB. Alterations of retinal vasculature in cystathionine-β-synthase heterozygous mice: a model of mild to moderate hyperhomocysteinemia. Am J Pathol. 2014 Sep;184(9):2573-85. doi: 10.1016/j.ajpath.2014.05.018. Epub 2014 Jul 10. PubMed PMID: 25016930; PubMed Central PMCID: PMC4188277.
10: Kang S, Lee D, Theusch BE, Arpey CJ, Brennan TJ. Wound hypoxia in deep tissue after incision in rats. Wound Repair Regen. 2013 Sep-Oct;21(5):730-9. doi: 10.1111/wrr.12081. Epub 2013 Aug 8. PubMed PMID: 23926943; PubMed Central PMCID: PMC3776009.
11: Zhang Y, Chen X, Ren P, Su Z, Cao H, Zhou J, Zou X, Fu S, Lin S, Fan J, Yang B, Sun X, Zhou Y, Chen Y, Yang L, Wu J. Synergistic effect of combination topotecan and chronomodulated radiation therapy on xenografted human nasopharyngeal carcinoma. Int J Radiat Oncol Biol Phys. 2013 Oct 1;87(2):356-62. doi: 10.1016/j.ijrobp.2013.05.047. Epub 2013 Jul 29. PubMed PMID: 23906928.
12: Horai N, Nagaoka T, Higuchi I, Kasai H, Yoshioka T, Umekita Y, Fukuzaki K, Nagata R, Miyata A, Abeyama K. Muscle wasting associated with pathologic change is a risk factor for the exacerbation of joint swelling in collagen-induced arthritis in cynomolgus monkeys. BMC Musculoskelet Disord. 2013 Jul 9;14:205. doi: 10.1186/1471-2474-14-205. PubMed PMID: 23834772; PubMed Central PMCID: PMC3710207.
13: Lancerotto L, Chin MS, Freniere B, Lujan-Hernandez JR, Li Q, Valderrama Vasquez A, Bassetto F, Del Vecchio DA, Lalikos JF, Orgill DP. Mechanisms of action of external volume expansion devices. Plast Reconstr Surg. 2013 Sep;132(3):569-78. doi: 10.1097/PRS.0b013e31829ace30. PubMed PMID: 23676966.
14: McCall KC, Humm JL, Bartlett R, Reese M, Carlin S. Copper-64-diacetyl-bis(N(4)-methylthiosemicarbazone) pharmacokinetics in FaDu xenograft tumors and correlation with microscopic markers of hypoxia. Int J Radiat Oncol Biol Phys. 2012 Nov 1;84(3):e393-9. doi: 10.1016/j.ijrobp.2012.05.005. Epub 2012 Jun 23. PubMed PMID: 22727887; PubMed Central PMCID: PMC3522091.
15: Del Bigio MR, Khan OH, da Silva Lopes L, Juliet PA. Cerebral white matter oxidation and nitrosylation in young rodents with kaolin-induced hydrocephalus. J Neuropathol Exp Neurol. 2012 Apr;71(4):274-88. doi: 10.1097/NEN.0b013e31824c1b44. PubMed PMID: 22437339.
16: Grahl N, Puttikamonkul S, Macdonald JM, Gamcsik MP, Ngo LY, Hohl TM, Cramer RA. In vivo hypoxia and a fungal alcohol dehydrogenase influence the pathogenesis of invasive pulmonary aspergillosis. PLoS Pathog. 2011 Jul;7(7):e1002145. doi: 10.1371/journal.ppat.1002145. Epub 2011 Jul 21. PubMed PMID: 21811407; PubMed Central PMCID: PMC3141044.
17: Erba P, Ogawa R, Ackermann M, Adini A, Miele LF, Dastouri P, Helm D, Mentzer SJ, D'Amato RJ, Murphy GF, Konerding MA, Orgill DP. Angiogenesis in wounds treated by microdeformational wound therapy. Ann Surg. 2011 Feb;253(2):402-9. doi: 10.1097/SLA.0b013e31820563a8. PubMed PMID: 21217515; PubMed Central PMCID: PMC3403722.
18: Ohta A, Diwanji R, Kini R, Subramanian M, Ohta A, Sitkovsky M. In vivo T cell activation in lymphoid tissues is inhibited in the oxygen-poor microenvironment. Front Immunol. 2011 Jul 5;2:27. doi: 10.3389/fimmu.2011.00027. eCollection 2011. PubMed PMID: 22566817; PubMed Central PMCID: PMC3342240.
19: Matsuzaki S, Jardon K, Maleysson E, D'Arpiany F, Canis M, Bazin JE, Mage G. Carbon dioxide pneumoperitoneum, intraperitoneal pressure, and peritoneal tissue hypoxia: a mouse study with controlled respiratory support. Surg Endosc. 2010 Nov;24(11):2871-80. doi: 10.1007/s00464-010-1069-z. Epub 2010 Apr 24. PubMed PMID: 20419320.
20: Shynlova O, Dorogin A, Lye SJ. Stretch-induced uterine myocyte differentiation during rat pregnancy: involvement of caspase activation. Biol Reprod. 2010 Jun;82(6):1248-55. doi: 10.1095/biolreprod.109.081158. Epub 2010 Feb 24. PubMed PMID: 20181619.

Explore Compound Types